4,5-Dibromooctane

Description

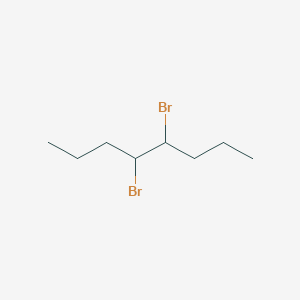

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

61539-75-1 |

|---|---|

Formule moléculaire |

C8H16Br2 |

Poids moléculaire |

272.02 g/mol |

Nom IUPAC |

4,5-dibromooctane |

InChI |

InChI=1S/C8H16Br2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6H2,1-2H3 |

Clé InChI |

UTHOIMRNKWYBCT-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C(CCC)Br)Br |

Origine du produit |

United States |

Foundational & Exploratory

Stereospecific Synthesis of 4,5-Dibromooctane Enantiomers and its Meso Isomer: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of molecules is a critical determinant of their biological activity and pharmacological properties. Consequently, the development of synthetic methodologies that afford precise control over stereochemistry is of paramount importance in drug discovery and development. This technical guide provides an in-depth overview of the stereospecific synthesis of the enantiomers and the meso isomer of 4,5-dibromooctane. We present detailed experimental protocols for the synthesis of racemic (4R,5R/4S,5S)-4,5-dibromooctane and meso-(4R,5S)-4,5-dibromooctane, predicated on the well-established mechanism of electrophilic bromination of alkenes. Furthermore, this guide addresses the significant challenge of achieving a truly enantioselective synthesis of a single enantiomer of this compound, a testament to the complexities of asymmetric catalysis in the context of unfunctionalized alkenes. The reaction pathways and stereochemical outcomes are visually elucidated through detailed diagrams.

Introduction

Vicinal dibromides are versatile synthetic intermediates, readily transformed into a variety of functional groups, including alkynes, alkenes, and dienes, through elimination reactions. The stereochemistry of the starting dibromide directly dictates the stereochemistry of the resulting product, making the stereocontrolled synthesis of these compounds a cornerstone of modern organic synthesis. This compound presents a model system for understanding the stereochemical implications of the bromination of a simple internal alkene. This molecule can exist as a pair of enantiomers, (4R,5R)- and (4S,5S)-4,5-dibromooctane, and a meso compound, (4R,5S)-4,5-dibromooctane. The synthesis of each of these stereoisomers in a controlled manner requires a careful selection of the starting alkene isomer and, in the case of the pure enantiomers, a chiral directing influence.

This guide will detail the established methods for the synthesis of the racemic and meso forms of this compound and discuss the current state of research into the enantioselective synthesis of the individual enantiomers.

Stereospecific Synthesis of Racemic and Meso this compound

The stereospecific synthesis of the racemic and meso forms of this compound relies on the anti-addition of bromine to the corresponding trans- and cis- isomers of oct-4-ene. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an SN2-like fashion, resulting in the two bromine atoms being added to opposite faces of the original double bond.

Synthesis of Racemic (4R,5R/4S,5S)-4,5-Dibromooctane from trans-Oct-4-ene

The bromination of trans-oct-4-ene proceeds via an anti-addition mechanism to yield a racemic mixture of (4R,5R)- and (4S,5S)-4,5-dibromooctane. The attack of bromine can occur from either face of the alkene with equal probability, leading to the formation of enantiomeric bromonium ions, which are subsequently opened by bromide to give the two enantiomeric products.

Synthesis of Racemic this compound

Synthesis of meso-(4R,5S)-4,5-Dibromooctane from cis-Oct-4-ene

In contrast, the bromination of cis-oct-4-ene, also proceeding through an anti-addition, results in the formation of the achiral meso compound, (4R,5S)-4,5-dibromooctane. Although two chiral centers are formed, the molecule possesses an internal plane of symmetry, rendering it optically inactive.

Synthesis of meso-4,5-Dibromooctane

Experimental Protocols

General Considerations

All manipulations should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Glassware should be oven-dried prior to use.

Synthesis of Racemic (4R,5R/4S,5S)-4,5-Dibromooctane

Materials:

-

trans-Oct-4-ene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve trans-oct-4-ene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of trans-oct-4-ene over a period of 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color dissipates.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

-

Purification by column chromatography on silica (B1680970) gel (eluting with hexanes) will yield the pure racemic this compound.

Synthesis of meso-(4R,5S)-4,5-Dibromooctane

The procedure for the synthesis of meso-(4R,5S)-4,5-dibromooctane is identical to that for the racemic mixture, with the exception that cis-oct-4-ene is used as the starting material.

Quantitative Data

The following table summarizes representative quantitative data for the stereospecific bromination of oct-4-ene isomers. Yields are typically high for these reactions.

| Starting Alkene | Product(s) | Stereochemical Outcome | Typical Yield | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) |

| trans-Oct-4-ene | (4R,5R)- and (4S,5S)-4,5-Dibromooctane | Racemic mixture | >90% | 0% e.e. |

| cis-Oct-4-ene | (4R,5S)-4,5-Dibromooctane | Meso compound | >90% | Not applicable (achiral) |

| trans-Oct-4-ene | (4R,5R)- or (4S,5S)-4,5-Dibromooctane | Single Enantiomer (Hypothetical) | Variable | Highly dependent on catalyst and conditions |

The Challenge of Enantioselective Synthesis

The synthesis of a single enantiomer of this compound from an achiral starting material represents a significant challenge in asymmetric catalysis. The ideal approach would involve the enantioselective bromination of trans-oct-4-ene using a chiral catalyst. Such a catalyst would need to control the facial selectivity of the initial electrophilic attack of bromine on the alkene, leading to the preferential formation of one of the two enantiomeric bromonium ion intermediates.

Conceptual Enantioselective Synthesis

However, several factors complicate the development of such a process for simple, unfunctionalized alkenes:

-

Fast Background Reaction: The uncatalyzed reaction between bromine and the alkene is often very fast, leading to the formation of the racemic product and diminishing the enantioselectivity.

-

Bromonium Ion Instability: The chiral information imparted by the catalyst must be maintained in the bromonium ion intermediate. However, this intermediate can be susceptible to racemization pathways.

-

Catalyst Design: The design of a chiral catalyst that can effectively shield one face of the alkene from attack by bromine, while still promoting the reaction, is a non-trivial task.

While significant progress has been made in the enantioselective halogenation of alkenes bearing coordinating functional groups (e.g., allylic alcohols), a general and highly efficient method for the enantioselective dibromination of simple, non-functionalized trans-alkenes like trans-oct-4-ene remains an area of active research. Current strategies often explore the use of chiral Lewis acids or organocatalysts to activate the bromine source and create a chiral environment around the alkene.

Conclusion

The stereospecific synthesis of racemic and meso-4,5-dibromooctane is a well-established and high-yielding process that serves as a classic example of the stereochemical consequences of electrophilic addition to alkenes. The protocols provided herein are robust and reproducible. In contrast, the enantioselective synthesis of a single enantiomer of this compound remains a formidable challenge in the field of asymmetric catalysis. Overcoming the hurdles of the rapid background reaction and the design of effective chiral catalysts for unfunctionalized alkenes is a key focus of ongoing research. The development of such a method would provide a valuable tool for the synthesis of enantioenriched molecules and would have a significant impact on the fields of organic synthesis and drug development.

An In-Depth Technical Guide to 4,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dibromooctane, a halogenated alkane with applications in synthetic organic chemistry. This document details its chemical and physical properties, provides information on its synthesis, and includes relevant diagrams to illustrate key concepts.

Chemical Identity and Properties

This compound is a vicinal dibromide, meaning it has two bromine atoms on adjacent carbon atoms. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 61539-75-1[1][2] |

| Molecular Formula | C₈H₁₆Br₂[1][3] |

| IUPAC Name | This compound[1] |

| Synonyms | Octane, 4,5-dibromo- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 272.02 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 269.96188 Da | PubChem[1][3] |

| Computed XLogP3 | 4.4 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

| Boiling Point | No experimental data available. | |

| Melting Point | No experimental data available. | |

| Density | No experimental data available. | |

| Solubility | Insoluble in water; soluble in organic solvents. | General chemical principles |

Stereoisomerism

This compound has two stereocenters at positions C4 and C5. This gives rise to three possible stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)).

Table 3: Stereoisomers of this compound

| Stereoisomer | Description | CAS Number |

| (4R,5R)-4,5-dibromooctane | One of the enantiomers. | Not explicitly found. |

| (4S,5S)-4,5-dibromooctane | The other enantiomer. | Not explicitly found. |

| meso-4,5-dibromooctane ((4R,5S)-4,5-dibromooctane) | An achiral diastereomer. | 58608-93-8[4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to oct-4-ene. The stereochemistry of the starting alkene (cis- or trans-oct-4-ene) dictates the stereochemistry of the resulting dihalide.

Synthesis of meso-4,5-Dibromooctane from cis-4-Octene (B1353254)

The anti-addition of bromine to cis-4-octene results in the formation of the meso-diastereomer, (4R,5S)-4,5-dibromooctane.

Caption: Synthesis of meso-4,5-dibromooctane.

Synthesis of Enantiomeric this compound from trans-4-Octene (B86139)

The anti-addition of bromine to trans-4-octene yields a racemic mixture of the two enantiomers, (4R,5R)- and (4S,5S)-4,5-dibromooctane.

Caption: Synthesis of enantiomeric this compound.

Experimental Protocol: General Procedure for the Bromination of Oct-4-ene

The following is a general experimental protocol for the bromination of an alkene. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scale.

Materials:

-

Oct-4-ene (cis- or trans-)

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the oct-4-ene in a suitable inert solvent. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred solution of oct-4-ene via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

-

Quenching: After the addition is complete, allow the reaction to stir for a short period in the ice bath. Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. The solution should become colorless.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or chromatography if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Applications in Research and Development

Vicinal dibromides like this compound are valuable intermediates in organic synthesis. They can undergo a variety of reactions, including:

-

Elimination Reactions: Treatment with a strong base can lead to the formation of alkynes or dienes.

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce other functional groups.

-

Formation of Grignard Reagents: Reaction with magnesium can lead to the formation of di-Grignard reagents, although this can be complex.

These reactions make this compound a potentially useful building block for the synthesis of more complex molecules in the fields of materials science and drug discovery. The stereochemical purity of the starting dihalide can be crucial for the synthesis of enantiomerically pure target molecules.

Safety Information

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | C8H16Br2 | CID 15737649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. (4R,5R)-4,5-dibromooctane | C8H16Br2 | CID 101642842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. trans-4,5-Dibromooctane | C8H16Br2 | CID 15737650 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 4,5-Dibromooctane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of the stereoisomers of 4,5-dibromooctane. Due to the presence of two chiral centers at positions 4 and 5, this compound exists as a pair of enantiomers, (4R,5R)- and (4S,5S)-4,5-dibromooctane, and a meso compound, (4R,5S)-4,5-dibromooctane. This document details the stereospecific synthesis of these isomers through the anti-addition of bromine to cis- and trans-4-octene. While experimentally determined physical properties are scarce in publicly available literature, this guide presents computed data and outlines the established experimental protocols for their synthesis and separation, providing a foundational resource for researchers in the field.

Introduction

This compound is a halogenated alkane whose stereoisomers serve as important models for understanding the stereochemical outcomes of addition reactions. The physical properties of these stereoisomers are dictated by their three-dimensional arrangement. The enantiomeric pair, (4R,5R)- and (4S,5S)-4,5-dibromooctane, are non-superimposable mirror images and are expected to have identical physical properties, except for the direction in which they rotate plane-polarized light. The meso form, (4R,5S)-4,5-dibromooctane, is achiral due to an internal plane of symmetry and is a diastereomer of the enantiomers, thus possessing distinct physical properties.

Physicochemical Properties

| Property | (4R,5R)-4,5-dibromooctane (Computed) | (4S,5S)-4,5-dibromooctane (Computed) | meso-(4R,5S)-4,5-dibromooctane (Computed) |

| Molecular Formula | C₈H₁₆Br₂[1][2] | C₈H₁₆Br₂[1][2] | C₈H₁₆Br₂[3][4] |

| Molecular Weight | 272.02 g/mol [1][2] | 272.02 g/mol [1][2] | 272.02 g/mol [3][4] |

| XLogP3-AA | 4.4[1] | 4.4 | 4.4 |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Specific Rotation | Expected to be equal and opposite to the (4S,5S) isomer | Expected to be equal and opposite to the (4R,5R) isomer | 0° (achiral) |

Stereospecific Synthesis

The synthesis of the this compound stereoisomers is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction involves the electrophilic addition of bromine (Br₂) to the corresponding alkene isomer of 4-octene.

Synthesis of racemic-(4R,5R/4S,5S)-4,5-Dibromooctane

The racemic mixture of the enantiomers is prepared by the anti-addition of bromine to cis-4-octene . The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the formation of a racemic mixture of (4R,5R)- and (4S,5S)-4,5-dibromooctane.

Synthesis of meso-(4R,5S)-4,5-Dibromooctane

The meso isomer is synthesized by the anti-addition of bromine to trans-4-octene . Similar to the synthesis of the enantiomers, the reaction proceeds via a bromonium ion intermediate. The subsequent backside attack by a bromide ion results in the formation of the achiral meso compound, (4R,5S)-4,5-dibromooctane.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and separation of this compound stereoisomers based on standard procedures for the bromination of alkenes.

General Procedure for the Bromination of 4-Octene

Materials:

-

cis- or trans-4-octene

-

Bromine (Br₂) or Pyridinium (B92312) tribromide (less hazardous alternative)

-

Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the respective 4-octene isomer in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane (or solid pyridinium tribromide in portions) to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint persistent bromine color is observed.

-

Quench the reaction by adding a small amount of sodium thiosulfate solution to remove any excess bromine.

-

Wash the organic layer with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Enantiomeric Resolution of racemic-4,5-Dibromooctane

General Chiral HPLC Protocol:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds and would be a suitable starting point for method development.[5][6]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is commonly used for chiral separations on polysaccharide-based CSPs.[5] The ratio of the solvents is optimized to achieve the best separation.

-

Detection: A UV detector is typically used for monitoring the elution of the enantiomers.

-

Method Development: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to maximize the resolution between the two enantiomer peaks.

Logical Workflow for Synthesis and Separation

The following diagram illustrates the logical workflow for the synthesis and separation of the this compound stereoisomers.

Caption: Synthesis and Separation of this compound Stereoisomers.

Conclusion

This technical guide has summarized the key physical and chemical properties of the stereoisomers of this compound. While experimentally determined quantitative data remains a gap in the current literature, the stereospecific synthesis pathways are well-established. The provided experimental outlines for synthesis and the general protocol for chiral HPLC separation offer a solid foundation for researchers to produce and isolate these compounds for further study. The logical workflow diagram provides a clear visual representation of the entire process. Further experimental investigation is warranted to fully characterize the physical properties of the individual enantiomers.

References

- 1. (4R,5R)-4,5-dibromooctane | C8H16Br2 | CID 101642842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H16Br2 | CID 15737649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. meso-4,5-dibromooctane [webbook.nist.gov]

- 4. (4R,5S)-4,5-Dibromooctane | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 4,5-Dibromooctane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dibromooctane in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes information on the solubility of structurally similar dibromoalkanes to provide well-founded estimations. Furthermore, it details established experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1][2][3] this compound, a halogenated alkane, is a relatively nonpolar molecule. The carbon-bromine bonds introduce some polarity; however, the long eight-carbon chain results in a predominantly nonpolar character. Consequently, it is expected to be readily soluble in nonpolar and weakly polar organic solvents, and poorly soluble in highly polar solvents like water. The intermolecular forces at play are primarily van der Waals forces (London dispersion forces and dipole-dipole interactions). For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be overcome by the energy released when new solute-solvent interactions are formed.[4][5] In the case of this compound and a compatible organic solvent, the new intermolecular attractions will have a similar strength to those being broken, leading to dissolution.[5][6]

Estimated Solubility of this compound

| Solute | Solvent | Qualitative Solubility |

| 1,2-Dibromoethane | Methanol | Miscible[7] |

| Ethanol | Readily soluble/Miscible[7][8][9] | |

| Diethyl Ether | Miscible[7] | |

| Acetone | Readily soluble/Miscible[8][9] | |

| Benzene | Readily soluble/Miscible[8][9] | |

| 1,4-Dibromobutane | Ethanol | Soluble[4][10] |

| Ether | Soluble[4] | |

| Acetone | Soluble[10] | |

| Chloroform | Soluble[11] | |

| Hexane | More soluble in nonpolar to moderately polar solvents[12] | |

| Dichloromethane | More soluble in nonpolar to moderately polar solvents[12] | |

| 1,6-Dibromohexane | Ethanol | Soluble[6][13] |

| Ether | Soluble[6][13] | |

| Benzene | Soluble[6][13] | |

| Chloroform | Soluble[6][13] | |

| Hexane | Expected to be more soluble in nonpolar solvents[5] | |

| Toluene | Expected to be more soluble in nonpolar solvents[5] |

Based on these data, it can be inferred that This compound is likely to be soluble to miscible in a wide range of common organic solvents , including alcohols (methanol, ethanol), ethers (diethyl ether), ketones (acetone), aromatic hydrocarbons (benzene, toluene), and halogenated alkanes (chloroform, dichloromethane). Its solubility is expected to be lower in highly polar solvents and higher in nonpolar to moderately polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods can be employed. The general principle involves preparing a saturated solution at a controlled temperature, separating the undissolved solute, and quantifying the concentration of the dissolved solute in the supernatant.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a non-volatile solute.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound confirms that the solution is saturated.

-

Separation of Undissolved Solute: The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle. A clear aliquot of the supernatant is then carefully withdrawn using a pipette. To ensure complete removal of any suspended micro-droplets, the aliquot can be centrifuged and the supernatant collected, or it can be filtered through a syringe filter compatible with the organic solvent.

-

Quantification: A precise volume of the clear supernatant is transferred to a pre-weighed, clean, and dry evaporating dish. The solvent is then carefully evaporated under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid any loss of the solute. The dish containing the residue is then weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculation: The solubility is calculated and can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.

Spectroscopic Method (UV-Vis)

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum that is distinct from the solvent.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound in the chosen solvent with known concentrations are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.

-

Preparation of a Saturated Solution and Sampling: A saturated solution is prepared as described in the gravimetric method. A clear aliquot of the supernatant is carefully withdrawn after allowing the undissolved solute to settle or after centrifugation/filtration.

-

Analysis: The aliquot of the saturated solution is diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small sample volumes are available.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in a suitable solvent (mobile phase or a solvent miscible with the mobile phase). Each standard is injected into the HPLC system, and the peak area is recorded. A calibration curve is generated by plotting peak area against concentration.

-

Preparation of a Saturated Solution and Sampling: A saturated solution is prepared as described in the gravimetric method. A clear aliquot of the supernatant is withdrawn after separation of the undissolved solute.

-

Analysis: The aliquot of the saturated solution is diluted with a known volume of the mobile phase to bring its concentration into the linear range of the calibration curve. A known volume of the diluted sample is then injected into the HPLC system.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve using its peak area. The solubility is then calculated by accounting for the dilution factor.

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and the fundamental principle of "like dissolves like."

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. oit.edu [oit.edu]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,6-Dibromohexane | 629-03-8 [chemicalbook.com]

- 7. 1,2-Dibromoethane = 99 106-93-4 [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1,2-Dibromoethane, 98% | Fisher Scientific [fishersci.ca]

- 10. Buy 1-4 Dibromobutane at Best Price, Top Exporter & Distributor - Mumbai [joshi-group.com]

- 11. 1,4-Dibromobutane, 99% | Fisher Scientific [fishersci.ca]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. m.chemicalbook.com [m.chemicalbook.com]

Synthesis of meso-4,5-Dibromooctane from trans-4-Octene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of meso-4,5-dibromooctane from trans-4-octene (B86139), focusing on the underlying stereochemistry, experimental methodology, and characterization of the final product. The synthesis proceeds via an electrophilic addition of bromine across the double bond of the alkene, a fundamental reaction in organic chemistry with significant stereochemical implications.

Reaction Principle and Stereochemistry

The bromination of an alkene is a classic example of an anti-addition reaction. The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an SN2-like fashion. This backside attack dictates the stereochemical outcome of the product.

In the case of trans-4-octene, a symmetrical alkene, the anti-addition of bromine results in the formation of meso-4,5-dibromooctane. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. The internal plane of symmetry in meso-4,5-dibromooctane, which arises from the specific stereochemistry of the bromine addition to the trans-alkene, is responsible for its achirality.

It is a common point of confusion, but the addition of bromine to the corresponding cis-alkene, cis-4-octene, would result in a racemic mixture of (4R,5R)- and (4S,5S)-4,5-dibromooctane, not the meso compound.

Experimental Protocol

Materials:

-

trans-4-Octene

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-4-octene in an appropriate volume of an inert solvent (e.g., dichloromethane). The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred solution of trans-4-octene at room temperature or while cooling in an ice bath to control the reaction rate. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.[1]

-

Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion. Quench any excess bromine by adding a saturated solution of sodium bicarbonate until the color disappears.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or recrystallization to yield pure meso-4,5-dibromooctane.

Data Presentation

Physical and Spectroscopic Data of Reactants and Products:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| trans-4-Octene | C₈H₁₆ | 112.21 | Liquid |

| Bromine | Br₂ | 159.81 | Liquid |

| meso-4,5-Dibromooctane | C₈H₁₆Br₂ | 272.02 | Liquid/Solid |

Characterization Data for meso-4,5-Dibromooctane:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆Br₂ | [3] |

| Molecular Weight | 272.021 g/mol | [3] |

| CAS Registry Number | 58608-93-8 | [4] |

Note: Experimentally determined data such as melting point, boiling point, and detailed NMR spectra for meso-4,5-dibromooctane are not available in the searched literature. The data presented are from chemical databases.

Visualizations

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of meso-4,5-dibromooctane.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis.

References

Synthesis of (4R,5R)- and (4S,5S)-4,5-Dibromooctane from cis-4-Octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of the enantiomeric pair (4R,5R)- and (4S,5S)-4,5-dibromooctane from the starting material cis-4-octene (B1353254). This reaction is a classic example of electrophilic halogen addition to an alkene, demonstrating predictable stereochemical outcomes crucial for the synthesis of chiral molecules in pharmaceutical development. This document outlines the underlying reaction mechanism, provides a representative experimental protocol, and tabulates key data for the materials involved.

Introduction

The addition of bromine (Br₂) to an alkene is a fundamental transformation in organic synthesis. In the case of a cis-alkene, such as cis-4-octene, the reaction proceeds with high stereospecificity, leading exclusively to the anti-addition products. This results in the formation of a racemic mixture of two enantiomers, (4R,5R)- and (4S,5S)-4,5-dibromooctane. Understanding and controlling the stereochemical outcome of such reactions is paramount in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry where the chirality of a molecule can dictate its biological activity.

Reaction Mechanism and Stereochemistry

The bromination of an alkene proceeds via an electrophilic addition mechanism. The key intermediate is a cyclic bromonium ion, which is formed by the interaction of the π-electrons of the carbon-carbon double bond with the bromine molecule. This intermediate shields one face of the molecule, forcing the subsequent nucleophilic attack by the bromide ion (Br⁻) to occur from the opposite face. This anti-addition dictates the stereochemistry of the final product.

For cis-4-octene, the initial formation of the bromonium ion can occur from either the top or bottom face of the planar alkene. Subsequent backside attack by the bromide ion at either of the two carbons of the bromonium ion ring leads to the formation of a racemic mixture of the (4R,5R) and (4S,5S) enantiomers.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the resulting products. The data for the products are based on computed values from publicly available databases, as specific experimental values for this exact synthesis are not widely reported.

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Starting Material | ||||

| cis-4-Octene | (4Z)-oct-4-ene | C₈H₁₆ | 112.21 | 122 |

| Products | ||||

| (4R,5R)-4,5-dibromooctane | (4R,5R)-4,5-dibromooctane | C₈H₁₆Br₂ | 272.02 | Not available |

| (4S,5S)-4,5-dibromooctane | (4S,5S)-4,5-dibromooctane | C₈H₁₆Br₂ | 272.02 | Not available |

Table 2: Computed Spectroscopic Data for 4,5-Dibromooctane

| Data Type | (4R,5R)- and (4S,5S)-4,5-dibromooctane |

| ¹H NMR (Predicted) | Chemical shifts for protons adjacent to bromine are expected in the range of 4.0-4.5 ppm. Other alkyl protons will appear further upfield. |

| ¹³C NMR (Predicted) | Chemical shifts for carbons bonded to bromine are expected in the range of 50-60 ppm. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected isotopic pattern for two bromine atoms at m/z 270, 272, 274. |

Experimental Protocols

4.1. Materials and Equipment

-

cis-4-Octene (95%+)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (as solvent)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (for quenching)

-

Sodium bicarbonate (NaHCO₃) solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

4.2. Representative Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cis-4-octene (1.0 eq) in an inert solvent such as carbon tetrachloride or dichloromethane. Cool the solution in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred solution of cis-4-octene over a period of 30-60 minutes. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. The reaction is complete when the red-brown color of bromine no longer fades.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the racemic mixture of (4R,5R)- and (4S,5S)-4,5-dibromooctane as a colorless oil.

Conclusion

The synthesis of (4R,5R)- and (4S,5S)-4,5-dibromooctane from cis-4-octene is a textbook example of a stereospecific anti-addition reaction. The predictable formation of a racemic mixture of enantiomers, governed by the formation of a cyclic bromonium ion intermediate, makes this a valuable reaction in the synthetic chemist's toolkit. While a specific detailed protocol for this exact transformation is not widely published, the general principles of alkene bromination can be readily applied to achieve the desired products. This guide provides the foundational knowledge and a representative experimental framework for researchers and professionals in the field of organic synthesis and drug development.

An In-depth Technical Guide to the Chemical Structure and Nomenclature of 4,5-Dibromooctane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereoisomerism of 4,5-Dibromooctane

This compound is an alkyl halide containing two chiral centers at positions C4 and C5. The presence of these two stereocenters gives rise to a total of 2n = 22 = 4 possible stereoisomers. These isomers can be classified into two diastereomeric forms: a meso compound and a pair of enantiomers.

The stereochemical outcome is determined by the geometry of the starting alkene, cis- or trans-oct-4-ene, upon reaction with bromine (Br2). The addition of bromine to a double bond proceeds via a cyclic bromonium ion intermediate, resulting in an anti-addition of the two bromine atoms.

Nomenclature and Chemical Structure of Isomers

The isomers of this compound are named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter.

-

Meso-4,5-Dibromooctane ((4R,5S)-4,5-Dibromooctane): This isomer is formed from the anti-addition of bromine to trans-oct-4-ene. It possesses a plane of symmetry and is therefore achiral and optically inactive.

-

Enantiomeric Pair: (4R,5R)-4,5-Dibromooctane and (4S,5S)-4,5-Dibromooctane: This pair of enantiomers is produced as a racemic mixture from the anti-addition of bromine to cis-oct-4-ene. They are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in equal but opposite directions.

The logical relationship between the starting alkenes and the resulting this compound isomers is illustrated in the following diagram.

Caption: Stereochemical pathways from cis- and trans-oct-4-ene to the isomers of this compound.

Quantitative Data

A thorough search of available scientific databases did not yield specific experimental data for the physical properties of the individual stereoisomers of this compound. The table below is structured to present such data; however, the values are currently unavailable. General trends for alkyl halides suggest that boiling points increase with molecular weight and decrease with branching.[1][2][3][4][5] Diastereomers will have different physical properties, while enantiomers have identical physical properties except for the direction of optical rotation.

| Property | (4R,5R)-4,5-Dibromooctane | (4S,5S)-4,5-Dibromooctane | meso-(4R,5S)-4,5-Dibromooctane |

| Molecular Formula | C8H16Br2 | C8H16Br2 | C8H16Br2 |

| Molecular Weight | 272.02 g/mol | 272.02 g/mol | 272.02 g/mol |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° (achiral) |

Experimental Protocols

Detailed, validated experimental protocols for the stereoselective synthesis and subsequent separation of this compound isomers are not explicitly available in the reviewed literature. However, based on general principles of organic synthesis and separation science, the following outlines the probable methodologies.

Stereoselective Synthesis

The synthesis of the different stereoisomers of this compound would proceed via the electrophilic addition of bromine to the corresponding isomer of oct-4-ene.

4.1.1. Synthesis of meso-4,5-Dibromooctane from trans-Oct-4-ene

-

Reaction: trans-Oct-4-ene + Br2 → meso-(4R,5S)-4,5-Dibromooctane

-

General Procedure:

-

Dissolve trans-oct-4-ene in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a reaction vessel protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the reaction is complete (as indicated by the persistence of a faint bromine color), wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or chromatography.

-

4.1.2. Synthesis of Racemic (4R,5R)- and (4S,5S)-4,5-Dibromooctane from cis-Oct-4-ene

-

Reaction: cis-Oct-4-ene + Br2 → (±)-(4R,5R)/(4S,5S)-4,5-Dibromooctane

-

General Procedure: The procedure is analogous to the synthesis of the meso isomer, with cis-oct-4-ene as the starting material. The product will be a racemic mixture of the two enantiomers.

The experimental workflow for the synthesis is depicted below.

Caption: A generalized workflow for the synthesis and purification of this compound isomers.

Separation of Enantiomers (Chiral Resolution)

The separation of the racemic mixture of (4R,5R)- and (4S,5S)-4,5-dibromooctane presents a significant challenge as enantiomers have identical physical properties in an achiral environment.[6] Standard techniques like distillation or achiral chromatography will not be effective. The following are potential strategies for chiral resolution.

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: This is a powerful technique for separating enantiomers.[7][8] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

-

General Protocol:

-

Select an appropriate chiral column (e.g., based on cellulose (B213188) or amylose (B160209) derivatives).

-

Develop a mobile phase system (typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) that provides good separation of the enantiomers.

-

Inject the racemic mixture onto the column and collect the separated enantiomers as they elute.

-

Analyze the fractions to determine enantiomeric purity (e.g., using a polarimeter).

-

4.2.2. Classical Resolution via Diastereomer Formation

-

Principle: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography.

-

Applicability: This method is more commonly used for compounds with functional groups that can readily form salts or derivatives (e.g., acids, bases, alcohols). For an alkyl halide like this compound, finding a suitable chiral resolving agent that reacts to form separable diastereomers would be challenging and may require derivatization to introduce a suitable functional group.

The logical flow of a chiral HPLC separation is shown below.

Caption: Workflow for the separation of this compound enantiomers using chiral HPLC.

Conclusion

The stereoisomers of this compound provide a classic example of the stereochemical consequences of the electrophilic addition of halogens to alkenes. While the theoretical understanding of their formation and structure is robust, a notable gap exists in the publicly available experimental data regarding their specific physical properties and detailed, optimized protocols for their synthesis and separation. For researchers in drug development and related fields, this highlights the necessity of empirical determination of these properties and the development of specific analytical and purification methods when working with such chiral molecules. The general principles outlined in this guide provide a solid foundation for approaching these experimental challenges.

References

- 1. thefactfactor.com [thefactfactor.com]

- 2. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

Spectroscopic Analysis of 4,5-Dibromooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromooctane is a halogenated alkane of interest in various fields of chemical research and development. Its structure, featuring two bromine atoms on adjacent carbons in an eight-carbon chain, gives rise to stereoisomerism (diastereomers and enantiomers), which can significantly influence its physical, chemical, and biological properties. Accurate structural elucidation and characterization are therefore critical. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and detailed experimental protocols for acquiring such data.

Note: Experimental spectroscopic data for this compound is not publicly available and is referenced in proprietary databases. The data presented in this guide is illustrative and based on established principles of spectroscopy and data from analogous compounds.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Illustrative ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Multiplet | 2H | CH-Br (C4-H, C5-H) |

| ~1.8 - 2.0 | Multiplet | 4H | CH₂ adjacent to CH-Br (C3-H₂, C6-H₂) |

| ~1.3 - 1.5 | Multiplet | 4H | CH₂ (C2-H₂, C7-H₂) |

| ~0.9 | Triplet | 6H | CH₃ (C1-H₃, C8-H₃) |

Illustrative ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~55 - 65 | C-Br (C4, C5) |

| ~30 - 40 | CH₂ adjacent to C-Br (C3, C6) |

| ~20 - 30 | CH₂ (C2, C7) |

| ~10 - 15 | CH₃ (C1, C8) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Illustrative IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1465 - 1450 | Medium | C-H bend (alkane) |

| 690 - 515 | Strong | C-Br stretch[1][2][3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Illustrative MS Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 270, 272, 274 | Low | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 191, 193 | Medium | [M - Br]⁺ |

| 112 | Medium | [C₈H₁₆]⁺ (Loss of Br₂) |

| 81, 79 | Medium | [Br]⁺ |

| 43 | High | [C₃H₇]⁺ (Propyl fragment) |

| 29 | High | [C₂H₅]⁺ (Ethyl fragment) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm). Modern spectrometers can also use the residual solvent peak as a reference.[5]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz.

-

Pulse Sequence: Proton-decoupled pulse sequence (to simplify the spectrum to singlets).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard or solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and integration to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the C-H and C-Br functional groups in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrument Parameters (FTIR):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates or ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands by comparing the wavenumbers to correlation charts.

-

Pay particular attention to the fingerprint region (below 1500 cm⁻¹) for the C-Br stretching vibrations.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to separate it from any impurities.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

Gas Chromatography (GC) Parameters:

-

Injection Port Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to the GC peak.

-

Identify the molecular ion cluster, noting the characteristic M, M+2, and M+4 peaks due to the two bromine isotopes.

-

Analyze the fragmentation pattern to identify key fragment ions.

-

Visualization of Spectroscopic Workflow

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromooctane is a vicinal dibromoalkane, a class of compounds that finds utility in various synthetic organic chemistry applications. Understanding the thermal stability and decomposition pathways of such molecules is crucial for ensuring safe handling, predicting potential degradation products, and designing robust synthetic protocols, particularly those involving elevated temperatures. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, including its decomposition mechanism, potential products, and the analytical techniques used to study these processes.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed primarily through a dehydrobromination reaction, which is a type of elimination reaction. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, leading to the formation of an alkene and hydrogen bromide.

Decomposition Mechanism:

The most probable mechanism for the thermal decomposition of this compound is a concerted E2 (elimination, bimolecular) reaction. In the absence of a strong base, thermal energy alone can induce this elimination. The reaction is expected to occur in two successive steps:

-

First Dehydrobromination: The initial step involves the elimination of one molecule of hydrogen bromide (HBr) to form a bromo-octene isomer.

-

Second Dehydrobromination: Upon further heating, the resulting bromo-octene can undergo a second dehydrobromination to yield an octyne or a diene.

The stereochemistry of the starting this compound (i.e., meso or (±) diastereomers) will influence the stereochemistry of the initial alkene product, with anti-periplanar elimination being the favored pathway.

Predicted Decomposition Products:

The primary decomposition products of this compound are expected to be:

-

Hydrogen Bromide (HBr): A corrosive and toxic gas.

-

Octene Isomers: Primarily 4-octene, with the potential for other isomers depending on reaction conditions.

-

Octyne and Octadiene Isomers: Formed from the secondary decomposition of bromo-octene intermediates at higher temperatures.

-

Minor Products: At very high temperatures, C-C bond cleavage may occur, leading to the formation of smaller hydrocarbon fragments and bromine radicals.

Quantitative Data (Illustrative)

The following tables present illustrative quantitative data that might be expected from the thermal analysis of this compound. Note: This data is hypothetical and for demonstration purposes only.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~50% | First Dehydrobromination (Loss of one HBr) |

| 250 - 350 | ~50% | Second Dehydrobromination (Loss of second HBr) |

| > 350 | Variable | C-C bond cleavage and char formation (if any) |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) | Associated Process |

| ~180 | ~220 | Endothermic | First Dehydrobromination |

| ~270 | ~310 | Endothermic | Second Dehydrobromination |

Experimental Protocols

Detailed methodologies for key experiments to characterize the thermal decomposition of this compound are provided below.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound decomposes and to quantify the associated mass loss.

-

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

-

Methodology:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and peak decomposition temperatures and the percentage of mass loss at each stage.

-

4.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

-

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

-

Methodology:

-

Place a small amount of this compound into a pyrolysis sample tube.

-

Insert the sample tube into the pyrolysis unit.

-

Rapidly heat the sample to a specific decomposition temperature (e.g., 300 °C) in an inert atmosphere (e.g., helium).

-

The volatile decomposition products are swept directly into the GC injection port.

-

Separate the decomposition products using a suitable GC column (e.g., a non-polar or mid-polar capillary column). The GC oven temperature program should be optimized to achieve good separation of the expected products.

-

Detect and identify the separated components using the mass spectrometer. The MS is operated in scan mode to obtain mass spectra of the eluting compounds.

-

Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Visualizations

Diagram 1: Predicted Thermal Decomposition Pathway of this compound

Predicted thermal decomposition of this compound.

Diagram 2: Experimental Workflow for Thermogravimetric Analysis (TGA)

General workflow for TGA analysis.

Diagram 3: Experimental Workflow for Pyrolysis-GC-MS

General workflow for Pyrolysis-GC-MS analysis.

Safety Considerations

The thermal decomposition of this compound is expected to produce hydrogen bromide, which is a corrosive and toxic gas. All thermal experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The final decomposition products may also be flammable, so appropriate precautions should be taken.

Conclusion

While specific experimental data for the thermal decomposition of this compound is currently unavailable, a comprehensive understanding of its likely behavior can be inferred from the established chemistry of vicinal dibromoalkanes. The primary decomposition pathway is predicted to be a two-step dehydrobromination, yielding octene and subsequently octyne/diene isomers, along with the evolution of hydrogen bromide. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to design and conduct their own investigations into the thermal properties of this compound. Further experimental work is necessary to fully elucidate the precise decomposition temperatures, products, and kinetics for this compound.

An In-depth Technical Guide to the Stereochemistry of 4,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 4,5-dibromooctane, a molecule that serves as a fundamental example of stereoisomerism and stereospecific reactions in organic chemistry. The synthesis of its various stereoisomers—(4R,5R)-4,5-dibromooctane, (4S,5S)-4,5-dibromooctane, and meso-4,5-dibromooctane—is detailed through the stereospecific bromination of the corresponding (E)- and (Z)-oct-4-ene isomers. This document outlines the underlying mechanistic principles, provides detailed experimental considerations, and presents key characterization data. The information herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, where a profound understanding of stereochemistry is paramount.

Introduction to the Stereoisomers of this compound

This compound (C₈H₁₆Br₂) is a vicinal dibromide that can exist as multiple stereoisomers due to the presence of two chiral centers at positions C4 and C5. These stereoisomers can be categorized into two main forms: a meso compound and a pair of enantiomers.

-

Meso-4,5-dibromooctane ((4R,5S)-4,5-dibromooctane): This diastereomer possesses a plane of symmetry, rendering it achiral despite having two stereogenic centers.

-

Enantiomeric Pair ((4R,5R)- and (4S,5S)-4,5-dibromooctane): These two stereoisomers are non-superimposable mirror images of each other and are therefore chiral. They will rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of these enantiomers is known as a racemic mixture.

The specific stereoisomer obtained is directly dependent on the stereochemistry of the starting alkene, oct-4-ene, and the mechanism of the bromination reaction.

Stereospecific Synthesis of this compound Isomers

The synthesis of the stereoisomers of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction proceeds via the electrophilic addition of bromine (Br₂) across the double bond of oct-4-ene.

The mechanism involves the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms.

Synthesis of meso-4,5-Dibromooctane from (Z)-oct-4-ene (cis-oct-4-ene)

The bromination of (Z)-oct-4-ene proceeds through an anti-addition mechanism to yield the meso-diastereomer, (4R,5S)-4,5-dibromooctane.[1] The cis-configuration of the starting alkene, combined with the anti-addition of bromine, results in a product with a plane of symmetry.

Caption: Synthesis of meso-4,5-dibromooctane.

Synthesis of the Enantiomeric Pair from (E)-oct-4-ene (trans-oct-4-ene)

Conversely, the anti-addition of bromine to (E)-oct-4-ene results in the formation of a racemic mixture of the two enantiomers, (4R,5R)-4,5-dibromooctane and (4S,5S)-4,5-dibromooctane. The trans-configuration of the starting alkene leads to products that are non-superimposable mirror images of each other.

Caption: Synthesis of racemic this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound stereoisomers are not extensively documented in readily available literature, a general procedure for the bromination of an alkene can be adapted. The following are representative protocols.

General Procedure for the Bromination of Oct-4-ene

Materials:

-

(Z)- or (E)-oct-4-ene

-

Bromine (Br₂) or a safer source of electrophilic bromine such as Pyridinium tribromide

-

An inert solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the oct-4-ene isomer in the chosen inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Continue the addition until a faint persistent reddish-brown color is observed, indicating the complete consumption of the alkene.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid and quench unreacted bromine.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

Data Presentation

Quantitative data for the stereoisomers of this compound is crucial for their identification and characterization.

Table 1: Physical and Molecular Properties of this compound Isomers

| Property | meso-4,5-dibromooctane | (4R,5R)-4,5-dibromooctane | (4S,5S)-4,5-dibromooctane |

| Molecular Formula | C₈H₁₆Br₂ | C₈H₁₆Br₂ | C₈H₁₆Br₂ |

| Molecular Weight | 272.02 g/mol | 272.02 g/mol | 272.02 g/mol |

| IUPAC Name | (4R,5S)-4,5-dibromooctane | (4R,5R)-4,5-dibromooctane | (4S,5S)-4,5-dibromooctane |

| Chirality | Achiral (meso) | Chiral | Chiral |

| Optical Activity | Inactive | Optically Active | Optically Active |

Table 2: Predicted Spectroscopic Data for this compound Isomers

Due to the lack of readily available experimental spectra in the literature, the following are predicted values based on the structures and general principles of NMR spectroscopy. The chemical shifts (δ) are given in parts per million (ppm).

| Isomer | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| meso-4,5-dibromooctane | ~4.1-4.3 (m, 2H, CHBr), ~1.8-2.0 (m, 4H, CH₂), ~1.4-1.6 (m, 4H, CH₂), ~0.9-1.0 (t, 6H, CH₃) | ~60-65 (CHBr), ~30-35 (CH₂), ~20-25 (CH₂), ~10-15 (CH₃) |

| (4R,5R)-/(4S,5S)-4,5-dibromooctane | ~4.1-4.3 (m, 2H, CHBr), ~1.8-2.0 (m, 4H, CH₂), ~1.4-1.6 (m, 4H, CH₂), ~0.9-1.0 (t, 6H, CH₃) | ~60-65 (CHBr), ~30-35 (CH₂), ~20-25 (CH₂), ~10-15 (CH₃) |

Note: Due to the symmetry in the meso-compound, the two CHBr protons and the corresponding carbons are chemically equivalent. In the enantiomers, the two CHBr protons and carbons are also chemically equivalent due to the C₂ axis of symmetry.

Logical Relationships and Experimental Workflow

The logical progression from starting material to the final stereoisomeric product is a critical concept.

Caption: General experimental workflow.

Conclusion

The stereochemistry of this compound provides an exemplary case study in the principles of stereospecific reactions. The anti-addition of bromine to the (E) and (Z) isomers of oct-4-ene allows for the controlled synthesis of the respective enantiomeric and meso forms of the product. A thorough understanding of these concepts is fundamental for the rational design and synthesis of chiral molecules in various applications, including the development of new therapeutic agents where specific stereoisomers often exhibit markedly different pharmacological activities. This guide serves as a foundational resource for professionals engaged in such endeavors.

References

Methodological & Application

Application Notes and Protocols for the Dehydrobromination of meso-4,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrobromination of meso-4,5-dibromooctane. The reaction proceeds via a twofold E2 elimination mechanism, yielding (E)-4-bromo-4-octene as an intermediate and 4-octyne (B155765) as the final product. The stereospecific nature of the E2 reaction, requiring an anti-periplanar arrangement of the leaving groups, dictates the stereochemistry of the initial product. This protocol outlines the use of a strong base, potassium tert-butoxide, a common and effective reagent for such transformations.

Introduction

The dehydrobromination of vicinal dibromides is a fundamental reaction in organic synthesis for the formation of alkenes and alkynes. The reaction typically proceeds through an E2 (elimination, bimolecular) mechanism, which is a one-step process where a strong base removes a proton, and a leaving group departs simultaneously. A key requirement of the E2 mechanism is the anti-periplanar geometry of the proton to be abstracted and the leaving group. This stereochemical constraint has significant implications for the stereochemistry of the resulting product.

In the case of meso-4,5-dibromooctane, which possesses a plane of symmetry, the anti-periplanar elimination of HBr leads to the stereospecific formation of the (E)-alkene intermediate, (E)-4-bromo-4-octene. A second dehydrobromination then yields the internal alkyne, 4-octyne. Understanding and controlling this reaction is crucial for the stereoselective synthesis of unsaturated molecules.

Reaction Pathway and Stereochemistry

The dehydrobromination of meso-4,5-dibromooctane is a two-step elimination process.

Step 1: First Dehydrobromination

The first elimination of HBr from meso-4,5-dibromooctane proceeds via an E2 mechanism. For the reaction to occur, the hydrogen atom and a bromine atom on adjacent carbons must be in an anti-periplanar conformation. This conformational requirement in the meso isomer leads exclusively to the formation of (E)-4-bromo-4-octene.

Step 2: Second Dehydrobromination

The resulting (E)-4-bromo-4-octene can then undergo a second E2 elimination in the presence of a strong base to form 4-octyne. This step is often slower than the first due to the decreased reactivity of the vinylic bromide.

Data Presentation

While specific quantitative data for the dehydrobromination of meso-4,5-dibromooctane is not extensively reported in readily available literature, the following tables present expected outcomes based on analogous reactions and general principles of E2 eliminations.

| Substrate | Base | Solvent | Expected Major Product(s) | Anticipated Yield Range |

| meso-4,5-Dibromooctane | Potassium tert-butoxide | THF | (E)-4-bromo-4-octene, 4-octyne | 70-90% (for alkyne with sufficient base and heat) |